molecular formula C14H14ClFN2O2 B8420740 N~1~-(4-Chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide CAS No. 71416-65-4

N~1~-(4-Chloro-2-fluorophenyl)cyclohex-1-ene-1,2-dicarboxamide

Cat. No. B8420740
M. Wt: 296.72 g/mol
InChI Key: UNTOJDRSSXMZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04328367

Procedure details

In acetone (100 ml) was dissolved N-(2-fluoro-4-chlorophenyl)-3,4,5,6-tetrahydroisophthalimide (22.5 g), and under cooling, 25% aqueous ammonia (5.8 g) was added dropwise over a period of about one minute, the temperature of the system being maintained below 25° C. The mixture was further stirred for 30 minutes, after which the precipitate was recovered by filtration and washed with a small amount of cold acetone. Yield 22.2 g; m.p. 150°-151° C.
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
N-(2-fluoro-4-chlorophenyl)-3,4,5,6-tetrahydroisophthalimide
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[N:9]1[C:14](=[O:15])[CH:13]2[CH2:16][CH2:17][CH2:18][C:11](=[CH:12]2)C1=O.[NH3:20].C[C:22](C)=[O:23]>>[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:14](=[O:15])[C:13]1[CH2:12][CH2:11][CH2:18][CH2:17][C:16]=1[C:22]([NH2:20])=[O:23]

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
N
Step Two
Name
N-(2-fluoro-4-chlorophenyl)-3,4,5,6-tetrahydroisophthalimide
Quantity
22.5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)Cl)N1C(C2=CC(C1=O)CCC2)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was further stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the system being maintained below 25° C
FILTRATION
Type
FILTRATION
Details
after which the precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with a small amount of cold acetone

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=C(C=CC(=C1)Cl)NC(C1=C(C(=O)N)CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.